2-{[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to a pyrimidine ring, which is further connected to a phenylacetamide moiety through a sulfur atom. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and guanidine.
Introduction of the Sulfur Atom: The sulfur atom is introduced by reacting the pyrimidine derivative with a thiol reagent, such as thiourea, under suitable conditions.
Attachment of the Phenylacetamide Moiety: The final step involves the coupling of the pyrimidine-thiol intermediate with phenylacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; usually performed in an alcohol solvent such as methanol at low temperatures.
Substitution: Various nucleophiles (amines, thiols); reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced pyrimidine derivatives
Substitution: Substituted chlorophenyl derivatives
Scientific Research Applications
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-CHLOROPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2,6-DICHLOROPHENYL)ACETAMIDE
- 2-{[4-(4-CHLOROPHENYL)-3-CYANO-6,7-DIHYDRO-5H-CYCLOPENTA[B]PYRIDIN-2-YL]SULFANYL}-N-PHENYLACETAMIDE
Uniqueness
2-{[4-(4-CHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-N~1~-PHENYLACETAMIDE is unique due to its specific combination of a chlorophenyl group, a pyrimidine ring, and a phenylacetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H14ClN3OS |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C18H14ClN3OS/c19-14-8-6-13(7-9-14)16-10-11-20-18(22-16)24-12-17(23)21-15-4-2-1-3-5-15/h1-11H,12H2,(H,21,23) |
InChI Key |
VNJQRXAIQMRJMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.